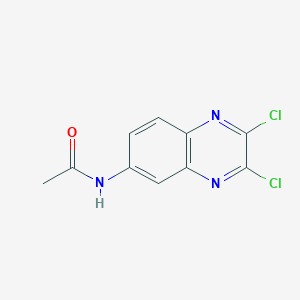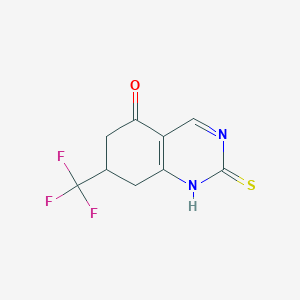
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and an aminopiperidine moiety, which enhances its chemical reactivity and potential for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 3-aminopiperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the aminopiperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups to the molecule.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The aminopiperidine moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopiperidin-1-yl)-quinazolin-4(3H)-one: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
2-(3-Aminopiperidin-1-yl)-6,7,8,9-tetrahydroquinazolin-4(3H)-one: Similar structure but with additional hydrogenation, potentially altering its properties.
Uniqueness
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the aminopiperidine moiety. This combination provides a balance of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(3-aminopiperidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H20N4O/c14-9-4-3-7-17(8-9)13-15-11-6-2-1-5-10(11)12(18)16-13/h9H,1-8,14H2,(H,15,16,18) |
InChI Key |
IMZDGSSWZPDKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)
![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)

